(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine is 370.20049070 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
GPIIb/IIIa Integrin Antagonists Development
Research has explored the development of GPIIb/IIIa integrin antagonists, emphasizing novel conformational restrictions through the introduction of trisubstituted beta-amino acid derivatives. These compounds, including Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown potential in antithrombotic treatment due to their human platelet aggregation inhibitory activity and oral availability in animal models. The unique structural elements, like the trisubstituted beta-amino acid unit, have been critical in achieving active conformations and desired biological activities (Hayashi et al., 1998).
Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
The synthesis and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, with findings indicating considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds, including 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides, highlight the importance of specific structural features for antimycobacterial activity and open new directions for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Synthesis of Novel Benzimidazole Derivatives
A study reported the solvent-free synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates from Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate. This research provides an efficient method for preparing structurally complex benzimidazole derivatives, potentially useful in various pharmaceutical applications (Meziane, 1998).
Cyclometallation of Amines, Imines, and Oxazolines
Investigations into the cyclometallation reactions of N,N-Dimethylbenzylamine and related compounds with metal complexes have been conducted to understand the formation of novel organometallic complexes. These studies are fundamental in the development of new catalysts and materials for various chemical reactions (Davies et al., 2003).
Generation of Structurally Diverse Libraries
Research utilizing 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material has generated a diverse library of compounds through alkylation and ring closure reactions. This work exemplifies the versatility of specific chemical scaffolds in synthesizing a wide range of potentially bioactive molecules (Roman, 2013).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22(2)11-12-23-10-7-21-19(23)15-5-8-24(9-6-15)20(25)16-3-4-17-18(13-16)27-14-26-17/h3-4,7,10,13,15H,5-6,8-9,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZFPBEJSLLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.